molecular formula C18H13N3O B13894612 2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B13894612
M. Wt: 287.3 g/mol
InChI Key: NPCDXPBXJBDIQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-diaminopyrimidine with benzaldehyde derivatives in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolo[3,2-d]pyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

2,6-diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C18H13N3O/c22-18-16-15(11-14(19-16)12-7-3-1-4-8-12)20-17(21-18)13-9-5-2-6-10-13/h1-11,19H,(H,20,21,22)

InChI Key

NPCDXPBXJBDIQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=N3)C4=CC=CC=C4

Origin of Product

United States

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